Exherin, also known as ADH-1, is a small molecule that has been investigated for its potential use in cancer treatment. Its primary function lies in its ability to target N-cadherin, a cell adhesion molecule. N-cadherin plays a crucial role in cell-to-cell interactions and is involved in various cellular processes, including tumor progression and metastasis [].
Cancer cells often exhibit increased N-cadherin expression, which contributes to their ability to invade surrounding tissues and metastasize to distant organs. Exherin acts as a selective anti-N-cadherin agent. By binding to N-cadherin, it disrupts the adhesion between cancer cells, potentially hindering their migration and invasion [].
Exherin, also known as ADH-1, is a cyclic pentapeptide with the chemical formula associated with its CAS number 229971-81-7. Developed by Adherex Technologies, Exherin functions primarily as a vascular-targeting drug. It acts as an antagonist to N-cadherin, a protein involved in cell adhesion and signaling processes. This compound is notable for its potential in disrupting tumor vasculature, thereby inhibiting tumor growth and metastasis .
Exherin's mechanism of action revolves around its interaction with N-cadherin. N-cadherin is a cell adhesion molecule found in various tissues, including tumor blood vessels [, ]. By binding to N-cadherin, Exherin disrupts the interaction between endothelial cells, pericytes, and tumor cells, which are all crucial for maintaining a functional tumor vasculature [, ]. This disruption can lead to:
Exherin's primary chemical reaction involves its binding to N-cadherin. This competitive inhibition leads to a disruption of the interactions that N-cadherin mediates between cells, particularly in the context of tumor vasculature. The binding of Exherin alters the structural integrity of the vascular network within tumors, leading to increased permeability and subsequent vascular collapse .
The biological activity of Exherin is primarily centered around its role as a vascular disrupting agent. By inhibiting N-cadherin, Exherin induces apoptosis in endothelial cells and disrupts the formation of new blood vessels (angiogenesis). This action can significantly reduce the blood supply to tumors, leading to decreased tumor viability and growth. Clinical trials have demonstrated its effectiveness in patients with advanced solid tumors .
The synthesis of Exherin involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the cyclic structure characteristic of Exherin. The process typically includes:
Exherin has several applications, primarily in oncology:
Interaction studies have shown that Exherin specifically binds to N-cadherin, leading to significant biological effects on endothelial cells. This binding prevents N-cadherin-mediated cell-cell adhesion, which is crucial for maintaining vascular integrity. Studies indicate that this interaction can lead to enhanced apoptosis in endothelial cells and reduced angiogenesis in tumors .
Exherin shares similarities with other compounds that target cell adhesion molecules or disrupt angiogenesis. Here are some comparable compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Cilengitide | Integrin antagonist | Targets integrins involved in cell adhesion |
Toceranib | Tyrosine kinase inhibitor | Inhibits multiple receptor tyrosine kinases |
Bevacizumab | Monoclonal antibody against VEGF | Blocks vascular endothelial growth factor |
Nintedanib | Tyrosine kinase inhibitor | Targets multiple pathways involved in angiogenesis |
Exherin's uniqueness lies in its specific targeting of N-cadherin, distinguishing it from other compounds that may target different pathways or proteins involved in tumor growth and angiogenesis. This specificity may provide unique therapeutic benefits in certain cancer types where N-cadherin plays a pivotal role .